ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate: is a chemical compound belonging to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms in the ring structure
Mechanism of Action
Target of Action
Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is a derivative of the 1,2,4-triazole class of compounds . The primary targets of these compounds are often various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and its functional groups .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the body .
Biochemical Pathways
1,2,4-triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that these compounds may affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
Based on the known activities of 1,2,4-triazole derivatives, this compound may have potential therapeutic effects, such as antiviral or anticancer activity .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including aromatase, which is involved in the biosynthesis of estrogens . The interaction between this compound and aromatase involves the formation of hydrogen bonds, which enhances the compound’s binding affinity and specificity. Additionally, this compound has been found to interact with other proteins and biomolecules, potentially influencing their activity and function .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity, leading to cell death through apoptosis . It influences cell signaling pathways, including those involved in cell proliferation and survival, by modulating the expression of specific genes and proteins. Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of enzymes, such as aromatase, through hydrogen bonding and other non-covalent interactions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of estrogens. Additionally, this compound has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and metabolism, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydrolysis and oxidation . These metabolic processes result in the formation of metabolites that can further influence cellular function and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules and exerts its biological effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of ethyl cyanoacetate with 3-cyano-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane. The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano or ester groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used, often in the presence of a base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used, typically in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound can be converted to ethyl 2-(3-carboxy-1H-1,2,4-triazol-1-yl)acetate.
Reduction: The reduction of the cyano group can yield ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activities, including antibacterial, antifungal, and anticancer properties. It can be used in the development of new drugs targeting various diseases.
Medicine: Research has indicated that derivatives of this compound may have therapeutic applications, such as in the treatment of infections and cancer.
Industry: In the materials science field, this compound can be used in the design of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate: A structurally similar compound with potential biological activities.
Ethyl 2-(3-cyano-1H-1,2,3-triazol-1-yl)acetate: Another triazole derivative with similar applications.
Uniqueness: Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is unique in its specific arrangement of atoms and functional groups, which can lead to distinct biological activities and chemical reactivity compared to other triazole derivatives.
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Properties
IUPAC Name |
ethyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-13-7(12)4-11-5-9-6(3-8)10-11/h5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPMYICABHJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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